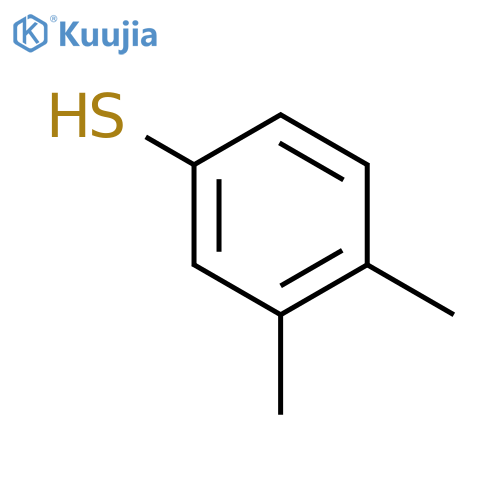Cas no 18800-53-8 (3,4-Dimethylthiophenol)

3,4-Dimethylthiophenol 化学的及び物理的性質
名前と識別子
-
- 3,4-Dimethylthiophenol
- 3,4-Dimethylbenzenethiol
- 3,4-Dimethylthiophenolneat
- 3,4-Dimethylbenzothiol
- 3,4-Dimethyl-phenylmercaptan
- 3-methyl-4-methylthiophenol
- 4-Mercapto-o-xylene
- Benzenethiol,3,4-dimethyl
- EINECS 242-587-8
- o-Xylene-4-thiol
- 3,4-DIMETHYLTHIOPHEN
- 3,4-DIMETHYLTHIOPHENE
- 3,4-dimethyl-benzenethio
- 3,4-Dimethyl Thiophenole
- 3,4-Dimethylthiophenol,98%
- 3,4-Dimethylthiophenol 98%
- Benzenethiol, 3,4-dimethyl-
- 3,4-Dimethyl thiophenol
- 3,4-dimethylbenzene-1-thiol
- IDKCKPBAFOIONK-UHFFFAOYSA-N
- L4F41SS351
- 3,4-Xylenethiol
- PubChem6812
- 3,4-dimethyl-thiophenol
- 3,4-dimethyl-benzenethiol
- 3-methyl 4-methylthiophenol
- 3,4-Dimethylbenzenethiol #
- 3,4-Dimethylbenzenethi
- 3,4-Dimethylbenzenethiol, 98%
- PS-3445
- FT-0614371
- D3344
- AKOS000120651
- HMS1783E03
- 4-Methylthio-M-Cresol
- A813203
- MFCD00010023
- UNII-L4F41SS351
- EN300-17284
- 1,3,4,6-TETRA-O-ACETYL-2-AMINO-2-DESOXY-BETA-D-GLUCOPYRANOSEHYDROCHLORIDE
- NS00026156
- DTXSID4066418
- SCHEMBL91378
- 18800-53-8
- W-206373
- DB-044665
- D90179
- doi:10.14272/IDKCKPBAFOIONK-UHFFFAOYSA-N.1
-
- MDL: MFCD00010023
- インチ: 1S/C8H10S/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3
- InChIKey: IDKCKPBAFOIONK-UHFFFAOYSA-N
- ほほえんだ: S([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C([H])([H])[H])C=1[H]
- BRN: 2040353
計算された属性
- せいみつぶんしりょう: 138.05000
- どういたいしつりょう: 138.05
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 90.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 9
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.027 g/mL at 25 °C(lit.)
- ゆうかいてん: -30°C (estimate)
- ふってん: 218°C(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.5736(lit.)
- PSA: 38.80000
- LogP: 2.59210
- ようかいせい: 自信がない
3,4-Dimethylthiophenol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3334
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
- 危険レベル:6.1
- TSCA:T
- セキュリティ用語:S26;S36/37/39
3,4-Dimethylthiophenol 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3,4-Dimethylthiophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 001347-1g |
3,4-Dimethylthiophenol |
18800-53-8 | 97% | 1g |
$48.00 | 2024-07-19 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23168-25g |
3,4-Dimethylthiophenol, 98% |
18800-53-8 | 98% | 25g |
¥8582.00 | 2023-02-26 | |
| abcr | AB133632-5 g |
3,4-Dimethylthiophenol, 98%; . |
18800-53-8 | 98% | 5g |
€147.00 | 2023-06-24 | |
| Enamine | EN300-17284-0.25g |
3,4-dimethylbenzene-1-thiol |
18800-53-8 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
| eNovation Chemicals LLC | K52064-5g |
Benzenethiol, 3,4-dimethyl- |
18800-53-8 | 96% | 5g |
$200 | 2023-05-10 | |
| Apollo Scientific | OR11376-1g |
3,4-Dimethylthiophenol |
18800-53-8 | 95% | 1g |
£60.00 | 2023-09-01 | |
| Enamine | EN300-17284-0.5g |
3,4-dimethylbenzene-1-thiol |
18800-53-8 | 95% | 0.5g |
$24.0 | 2023-09-20 | |
| Enamine | EN300-17284-0.05g |
3,4-dimethylbenzene-1-thiol |
18800-53-8 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
| Enamine | EN300-17284-25.0g |
3,4-dimethylbenzene-1-thiol |
18800-53-8 | 95% | 25.0g |
$471.0 | 2023-02-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101776-1g |
3,4-Dimethylthiophenol |
18800-53-8 | 98% | 1g |
¥378.90 | 2023-09-03 |
3,4-Dimethylthiophenol サプライヤー
3,4-Dimethylthiophenol 関連文献
-
1. 565. The constituents of high-boiling petroleum distillates. Part V. Some condensed thiophen derivatives in a Kuwait oilW. Carruthers,A. G. Douglas J. Chem. Soc. 1959 2813
-
Chiara Ingrosso,Michela Corricelli,Francesca Bettazzi,Evgenia Konstantinidou,Giuseppe V. Bianco,Nicoletta Depalo,Marinella Striccoli,Angela Agostiano,M. Lucia Curri,Ilaria Palchetti J. Mater. Chem. B 2019 7 768
-
Wei Guo,Wen Tan,Mingming Zhao,Kailiang Tao,Lv-Yin Zheng,Yongquan Wu,Deliang Chen,Xiao-Lin Fan RSC Adv. 2017 7 37739
-
Yingwei Li,Rosalba Juarez-Mosqueda,Yongbo Song,Yuzhuo Zhang,Jinsong Chai,Giannis Mpourmpakis,Rongchao Jin Nanoscale 2020 12 9423
-
Sharon Lai-Fung Chan,Kam-Hung Low,Gary Kwok-Ming So,Stephen Sin-Yin Chui,Chi-Ming Che Chem. Commun. 2011 47 8808
3,4-Dimethylthiophenolに関する追加情報
3,4-ジメチルチオフェノール(CAS No. 18800-53-8)の特性と応用:専門家向け解説
3,4-ジメチルチオフェノール(3,4-Dimethylthiophenol)は、有機硫黄化合物の一種であり、分子式C8H10Sで表されます。この化合物は、チオフェノール骨格に2つのメチル基が結合した構造を持ち、香料や有機合成中間体としての用途が注目されています。特に、フレグランス産業ではその独特な芳香性が評価され、高���香水や化粧品の原料として需要が高まっています。
近年、サステナブルケミストリーの観点から、天然由来成分や生分解性材料への関心が高まる中、3,4-ジメチルチオフェノールの環境負荷低減を目的とした合成法の研究が進んでいます。例えば、触媒反応やグリーンソルベントを利用した製造プロセスが開発され、従来法に比べてエネルギー効率が向上した事例が報告されています。
分析技術の進歩により、3,4-Dimethylthiophenolの純度測定や不純物同定にはGC-MS(ガスクロマトグラフィー質量分析)やHPLC(高速液体クロマトグラフィー)が広く採用されています。特に医薬品規格を満たすためには、99.5%以上の純度が要求されるケースもあり、精製技術の重要性が再認識されています。
市場動向として、アジア太平洋地域における3,4-ジメチルチオフェノールの需要が著しく成長しています。これは、パーソナルケア製品市場の拡大や、機能性香料への需要増加が背景にあります。また、バイオベース原料への転換を目指す企業の動きも活発で、持続可能な調達がキーワードとなっています。
安全性に関する最新研究では、3,4-Dimethylthiophenolの皮膚刺激性や感作性について詳細な評価が行われています。REACH規制やIFRA基準に準拠した使用濃度のガイドラインが整備されつつあり、安全データシート(SDS)の適切な管理が求められています。
今後の展望として、3,4-ジメチルチオフェノールの新規応用分野が期待されています。例えば、電子材料分野では、その配向性制御特性を活かした有機半導体材料への応用研究が進められています。また、抗菌性を有することから、機能性包装材への展開も検討されています。
最後に、18800-53-8(CAS番号)で登録されるこの化合物の安定性について、酸化防止対策が重要です。一般的に不活性ガス置換下での保存や、遮光容器の使用が推奨されており、長期保存時の品質維持には細心の注意が必要です。
18800-53-8 (3,4-Dimethylthiophenol) 関連製品
- 38360-81-5(3,5-Dimethylthiophenol)
- 14786-84-6(2,3,5,6-tetramethylbenzene-1-thiol)
- 25550-52-1(Benzenethiol, dimethyl-)
- 3120-74-9(3-Methyl-4-(methylthio)phenol)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)






